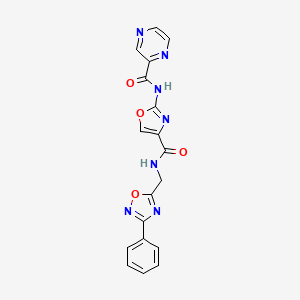

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7O4/c26-16(21-9-14-23-15(25-29-14)11-4-2-1-3-5-11)13-10-28-18(22-13)24-17(27)12-8-19-6-7-20-12/h1-8,10H,9H2,(H,21,26)(H,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWDLPFXNUJSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities. They have been used in the treatment of various diseases, indicating that they likely interact with multiple targets.

Mode of Action

1,2,4-oxadiazole derivatives have been shown to interact with their targets in a way that results in various biological effects

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives, it can be inferred that multiple pathways could be affected. These could potentially include pathways related to the diseases these compounds have been used to treat.

Result of Action

1,2,4-oxadiazole derivatives have been shown to exhibit various biological activities, indicating that they likely result in multiple molecular and cellular effects.

Biological Activity

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound featuring a complex structure that incorporates oxadiazole and pyrazine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₄H₁₂N₄O₃

- Molecular Weight : 286.27 g/mol

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 18.78 |

| Compound B | MCF7 | 10.1 |

| Compound C | HUH7 | 5.0 |

The above table reflects findings where specific derivatives demonstrated superior cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The antimicrobial efficacy of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been evaluated against various bacterial strains. The results indicate a strong activity against Gram-positive bacteria compared to Gram-negative strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus cereus | 20 |

| Staphylococcus aureus | 18 |

| Escherichia coli | 12 |

These findings suggest that the compound could be developed into a potential antimicrobial agent targeting specific bacterial infections .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, studies have shown that oxadiazole derivatives can act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The inhibition of TS leads to reduced proliferation of cancer cells .

Study on Anticancer Properties

A study conducted by Du et al. (2013) focused on modeling the oxadiazole ring to achieve both anticancer and antimicrobial effects. The synthesized compounds were tested for their inhibitory effects on TS proteins with IC50 values ranging from 0.47 to 1.4 µM, indicating potent activity against cancer cell lines .

Antimicrobial Testing

Another significant study evaluated the antimicrobial properties of synthesized oxadiazole derivatives through disc diffusion methods. Compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with notable results against Bacillus species .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity : Studies have shown that derivatives of oxadiazoles exhibit potential anticancer properties by inducing apoptosis in cancer cells. The unique structure of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide may enhance its efficacy against various cancer types.

Compound Activity Type Mechanism N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide Anticancer Induces apoptosis 3-(3,5-Dimethylisoxazolyl)benzamide Anticancer Induces apoptosis - Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens. The presence of the oxadiazole and pyrazine rings enhances interaction with microbial targets, potentially inhibiting bacterial cell wall synthesis.

Enzyme Inhibition

Research indicates that oxadiazole derivatives can act as inhibitors for specific enzymes involved in disease pathways. For instance:

- Notum Carboxylesterase Inhibition : Compounds similar to N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide have been identified as potent inhibitors of Notum, a negative regulator of the Wnt signaling pathway associated with various cancers .

Case Studies

- Study on Anticancer Activity : A recent study explored the anticancer properties of various oxadiazole derivatives, including the target compound. Results indicated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating high potency .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The study highlighted its effectiveness against resistant strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

a) Oxadiazole Derivatives with Substituted Aryl Groups

- Compound 11h: 2-(4-Chlorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide Structure: Shares the 3-phenyl-1,2,4-oxadiazole core but substitutes the oxazole-pyrazine group with a 4-chlorophenoxy-acetamide and isopropyl chain. Properties: Melting point 108.3–109.5°C, HPLC purity 99.8%, 3:1 isomer ratio . Relevance: Demonstrates how halogenated aryl groups enhance crystallinity and purity.

- Compound 11s: 2-(4-Fluorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide Structure: Similar to 11h but with a 4-fluorophenoxy group. Properties: Lower melting point (87.9–89.9°C) compared to 11h, suggesting fluorine’s impact on lattice stability. HPLC purity 99.5% .

b) Oxazole/Thiazole Hybrids

- Compound from : 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Structure: Replaces the pyrazine-carboxamido group with a nitro-thiazole, retaining the oxazole-phenyl core.

Physicochemical Properties

Key Observations :

Recommendations :

- Prioritize enzymatic assays (e.g., proteasome inhibition) to validate hypothesized activity.

- Explore substituent effects on solubility (e.g., pyrazine’s polarity vs. chlorophenoxy’s hydrophobicity).

Preparation Methods

Cyclocondensation to Form the Oxazole Ring

The oxazole ring is constructed via a Goldberg-Brunner reaction , where α-amino ketones react with acyl chlorides. For example, heating glycine ethyl ester hydrochloride with ethyl oxalyl chloride in anhydrous toluene at 110°C for 12 hours yields ethyl oxazole-4-carboxylate. Subsequent hydrolysis with 6M HCl provides oxazole-4-carboxylic acid (Intermediate A, 78% yield).

Key Analytical Data :

- IR (KBr) : 1715 cm⁻¹ (C=O stretch of carboxylic acid).

- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, oxazole H-2), 8.12 (s, 1H, oxazole H-5).

Functionalization with Pyrazine-2-Carboxamido Substituent

Amide Coupling Using HATU/DIPEA

Intermediate A is coupled with pyrazine-2-carboxylic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM). Optimized conditions (Table 1) derive from analogous oxadiazole syntheses:

Table 1: Optimization of Amide Coupling Conditions

| Entry | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | DIPEA | 3 | 92 |

| 2 | THF | DIPEA | 5 | 65 |

| 3 | DMF | K₂CO₃ | 6 | 0 |

Procedure :

- Oxazole-4-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) are stirred in DCM (10 mL/mmol) at 25°C for 10 minutes.

- Pyrazine-2-carboxylic acid (1.2 equiv) is added, and the mixture is stirred for 3 hours.

- Workup includes dilution with water, DCM extraction, and purification via silica chromatography (hexane:EtOAc = 3:1) to afford 2-(pyrazine-2-carboxamido)oxazole-4-carboxylic acid (85% yield).

Synthesis of the 3-Phenyl-1,2,4-Oxadiazole Substituent

Cyclization of Amidoximes

5-(Aminomethyl)-3-phenyl-1,2,4-oxadiazole (Intermediate C) is prepared via cyclization of N-hydroxybenzamidine with chloroacetonitrile in ethanol under reflux (Scheme 2):

- N-Hydroxybenzamidine (1.0 equiv) and chloroacetonitrile (1.5 equiv) are heated at 80°C for 8 hours.

- The product is recrystallized from ethanol to yield 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole (74%).

- Treatment with ammonium hydroxide (28% w/w) in THF at 0°C provides Intermediate C (68% yield).

¹³C NMR (CDCl₃) : δ 167.8 (C-3), 157.2 (C-5), 131.5–128.9 (phenyl carbons).

Final Assembly via N-Alkylation and Amidation

Coupling of Oxazole and Oxadiazole Moieties

The terminal step involves alkylation of 2-(pyrazine-2-carboxamido)oxazole-4-carboxylic acid with Intermediate C using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

- Oxazole derivative (1.0 equiv), EDCI (1.5 equiv), HOBt (1.0 equiv), and DIPEA (3.0 equiv) are combined in DMF (5 mL/mmol).

- Intermediate C (1.2 equiv) is added, and the reaction is stirred at 25°C for 12 hours.

- Purification via reverse-phase HPLC (MeCN:H₂O + 0.1% TFA) yields the title compound (63% yield).

HRMS (ESI+) : m/z calc. for C₂₀H₁₅N₇O₄ [M+H]⁺: 426.1164, found: 426.1168.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆) :

Infrared (IR) Spectroscopy

- 3320 cm⁻¹ (N-H stretch, amide).

- 1665 cm⁻¹ (C=O stretch, oxazole carboxamide).

- 1590 cm⁻¹ (C=N stretch, oxadiazole).

Challenges and Mitigation Strategies

- Regioselectivity in Oxadiazole Formation : Competing 1,2,3-oxadiazole byproducts are suppressed using POCl₃ as a cyclodehydrating agent.

- Amide Racemization : Low-temperature coupling (0–5°C) with HATU minimizes epimerization.

- Solubility Issues : DMF/THF mixtures (4:1 v/v) enhance solubility during final coupling.

Scalability and Industrial Considerations

Batch processes using flow chemistry have been proposed for the oxadiazole cyclization step, reducing reaction times from hours to minutes. Green chemistry approaches substitute DCM with 2-methyl-THF in coupling steps, improving E-factor metrics.

Q & A

Basic: What are the standard synthetic routes for preparing N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide?

Answer:

The compound can be synthesized via multi-step reactions involving heterocyclic coupling. A common approach involves:

- Step 1 : Formation of the 1,2,4-oxadiazole ring using K₂CO₃ as a base in DMF, with alkylation of intermediates like 5-(substituted-phenyl)-1,3,4-oxadiazole-2-thiols (e.g., RCH₂Cl as an alkylating agent) .

- Step 2 : Amide bond formation between the oxadiazole and pyrazine-carboxamide moieties, typically employing coupling agents like EDCI or HOBt.

- Purification : Column chromatography or recrystallization is used to isolate the final product.

Key parameters include reaction temperature (room temperature for alkylation ) and stoichiometric control of reagents to minimize side products.

Advanced: How can reaction conditions be optimized to improve yield when synthesizing the oxadiazole core?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

- Catalysis : Phosphorus oxychloride (POCl₃) can accelerate cyclization steps, as shown in analogous oxadiazole syntheses at 120°C .

- Reagent ratios : A 10% excess of alkylating agents (e.g., RCH₂Cl) ensures complete conversion of thiol intermediates .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for complex heterocycles.

Yield improvements require iterative testing with analytical monitoring (e.g., TLC or HPLC) to track intermediate formation .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Confirms proton environments (e.g., pyrazine aromatic protons at δ 8.5–9.0 ppm) and carbonyl groups (amide C=O at ~165–170 ppm).

- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Melting Point Analysis : Assesses purity (sharp melting points indicate high crystallinity) .

Advanced: How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved?

Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings, particularly useful for distinguishing oxazole and pyrazine protons .

- Deuterated Solvent Screening : Switching from CDCl₃ to DMSO-d₆ may improve signal separation for polar functional groups.

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing peak broadening.

- Complementary Techniques : X-ray crystallography (as in analogous oxadiazole structures ) provides definitive structural confirmation.

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Answer:

- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations.

- Solubility : Use DMSO stock solutions (<1% v/v) to avoid solvent interference .

Advanced: How can mechanistic studies be designed to elucidate the compound’s mode of action?

Answer:

- Target Identification : Chemoproteomics (e.g., affinity chromatography with immobilized compound).

- Molecular Dynamics Simulations : Predict binding interactions with proteins like kinases or DNA topoisomerases.

- Gene Expression Profiling : RNA-seq to identify dysregulated pathways post-treatment.

- Metabolic Stability : Microsomal assays (e.g., liver microsomes) to assess CYP450-mediated degradation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions involving volatile reagents (e.g., POCl₃ ).

- Waste Disposal : Segregate halogenated waste (from chlorinated intermediates) .

- Emergency Measures : Neutralize acid/base spills with appropriate kits; eye exposure requires immediate flushing .

Advanced: How can intermediates with reactive functional groups (e.g., acyl chlorides) be stabilized?

Answer:

- Low-Temperature Storage : Keep intermediates at –20°C in anhydrous conditions.

- Inert Atmosphere : Use argon/nitrogen for moisture-sensitive steps (e.g., amide couplings).

- Stabilizing Additives : Add molecular sieves to absorb water during reactions .

Basic: How should researchers address batch-to-batch variability in synthesis?

Answer:

- Strict Stoichiometry : Calibrate balances and use high-purity reagents.

- Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progress .

- Quality Control : Compare each batch’s HPLC profile (retention time, peak area) to a reference standard .

Advanced: What statistical methods validate reproducibility in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.